

Application Notes: Analytical Methods for 1-Boc-3-carbamoylpiperidine

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Compound of Interest

Compound Name: **1-Boc-3-carbamoylpiperidine**

Cat. No.: **B1283295**

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Introduction

1-Boc-3-carbamoylpiperidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are critical for the successful production of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the quantitative analysis, identification, and structural confirmation of **1-Boc-3-carbamoylpiperidine** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This method is suitable for determining the purity and assay of **1-Boc-3-carbamoylpiperidine** in bulk material and reaction mixtures.

Experimental Protocol

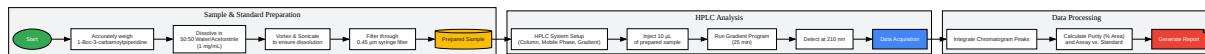
Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
- Data acquisition and processing software.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 μ L
- Detection Wavelength: 210 nm
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Workflow Diagram



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Caption: HPLC-UV analysis workflow for **1-Boc-3-carbamoylpiperidine**.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method.

Parameter	Result
Linearity (r^2)	> 0.999
Range	0.05 - 1.5 mg/mL
LOD	0.01 mg/mL
LOQ	0.03 mg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%
Retention Time	Approximately 8.5 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This method is used for the confirmation of the identity of **1-Boc-3-carbamoylpiperidine** and the identification of potential impurities.

Experimental Protocol

Instrumentation:

- LC-MS system equipped with an Electrospray Ionization (ESI) source.

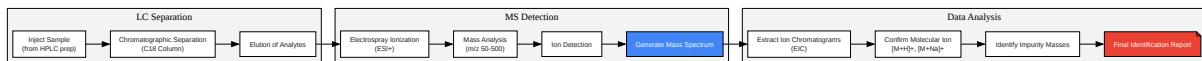
Liquid Chromatography Conditions:

- Same as the HPLC-UV method described in section 2.1.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Range: 50 - 500 m/z
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flow (Desolvation): 600 L/hr
- Gas Flow (Cone): 50 L/hr

Workflow Diagram



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Caption: LC-MS analysis workflow for structural confirmation.

Expected Mass Spectral Data

The identity of **1-Boc-3-carbamoylpiperidine** (Molecular Weight: 228.29 g/mol) is confirmed by observing its protonated and sodiated adducts.

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	229.15	229.2
$[M+Na]^+$	251.14	251.1
$[2M+H]^+$	457.30	457.3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unambiguous structural confirmation of **1-Boc-3-carbamoylpiperidine**.

Experimental Protocol

Instrumentation:

- 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterated Chloroform ($CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

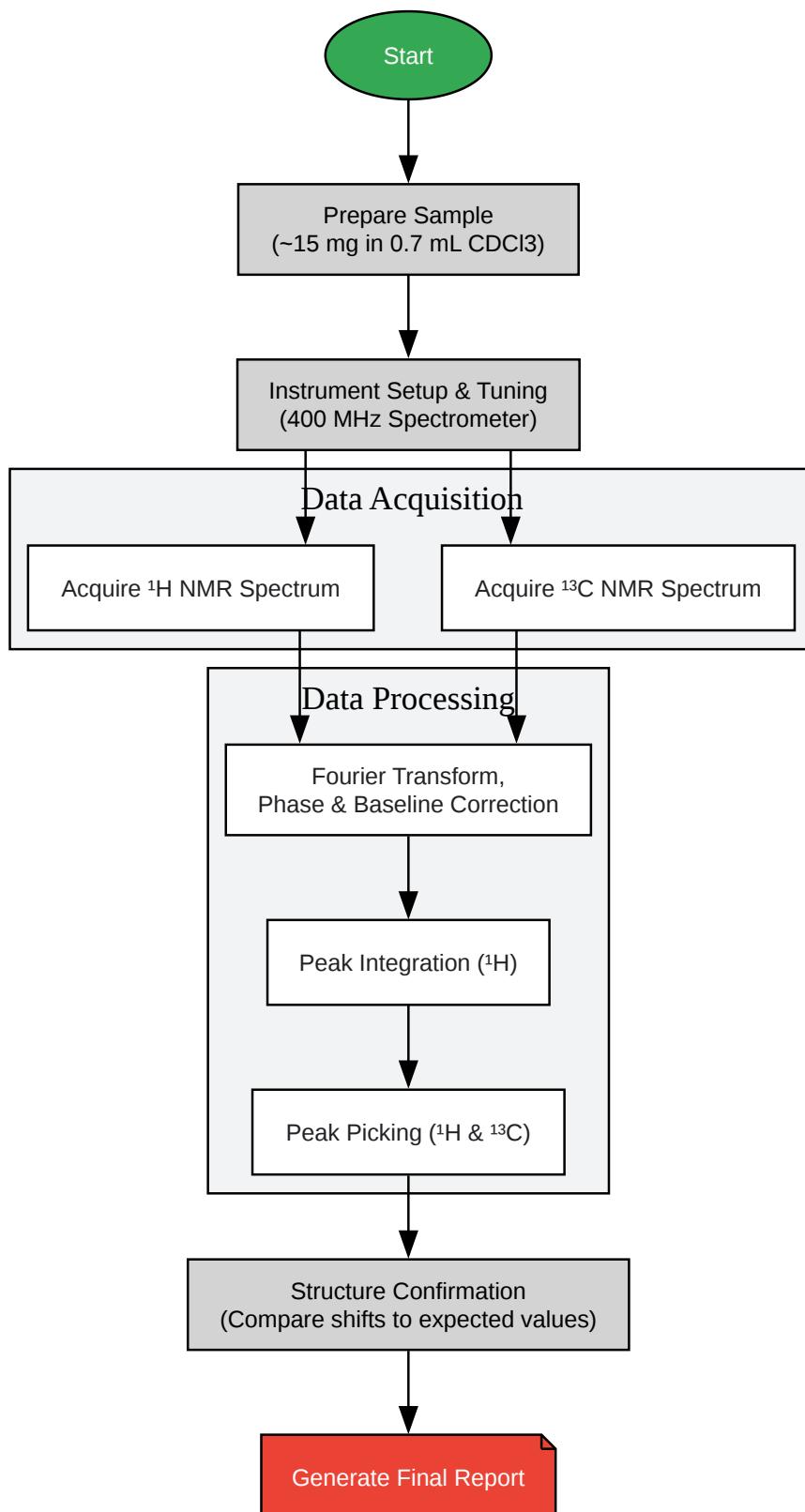
Acquisition Parameters:

- 1H NMR:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 2.0 s

- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (zgpg30)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

Workflow Diagram



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Caption: NMR spectroscopy workflow for structural elucidation.

Expected NMR Data

The following tables summarize the expected chemical shifts for **1-Boc-3-carbamoylpiperidine** in CDCl_3 .

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.5-6.0	br s	2H	-CONH ₂
~4.0-4.2	m	1H	Piperidine CH
~2.8-3.0	m	1H	Piperidine CH
~2.4-2.6	m	1H	Piperidine CH
~1.8-2.0	m	2H	Piperidine CH ₂
~1.5-1.7	m	2H	Piperidine CH ₂

| 1.47 | s | 9H | Boc (-C(CH₃)₃) |

^{13}C NMR (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~176.5	-C=O (Amide)
~155.0	-C=O (Boc)
~80.0	-C(CH ₃) ₃ (Boc)
~45.0	Piperidine C
~43.5	Piperidine C
~41.0	Piperidine C
~28.4	-C(CH ₃) ₃ (Boc)
~27.5	Piperidine C

| ~25.0 | Piperidine C |

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